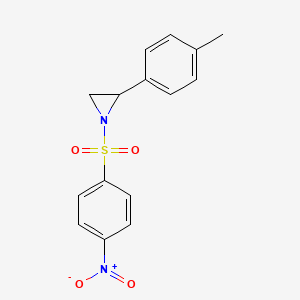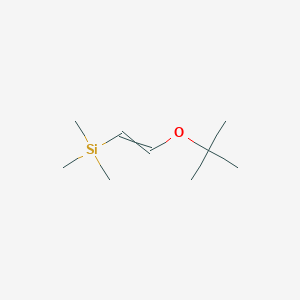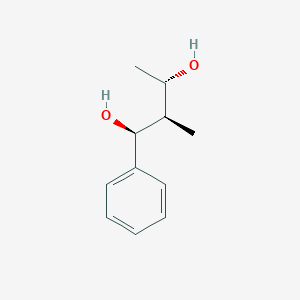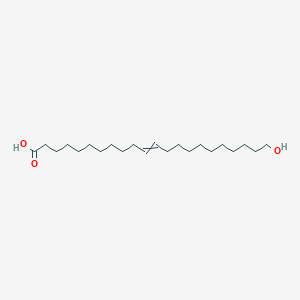![molecular formula C7H6N2O3 B12570782 2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole] CAS No. 294661-44-2](/img/structure/B12570782.png)
2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is a complex heterocyclic compound characterized by its unique spiro structure, which involves the fusion of furo and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] typically involves multi-step reactions. One common method is the Michael addition–halogenation–intramolecular ring-closing (MHIRC) process. This method involves the transformation of 4-benzylidene-3-phenylisoxazol-5(4H)-one and 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature . The structure of the resulting compound is confirmed through elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy .
Industrial Production Methods
While specific industrial production methods for 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the MHIRC process and similar synthetic routes would be crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for halogenation, sodium acetate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the MHIRC process yields a spiro compound with confirmed structural integrity through various spectroscopic methods .
Applications De Recherche Scientifique
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s potential bioactivity is of interest for drug development and pharmaceutical research.
Industry: Its properties may be leveraged in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] involves its interaction with molecular targets through its functional groups. The compound’s spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione: This compound shares a similar spiro structure and is synthesized through a related MHIRC process.
Spiro[furan-3(2H),2’-furo[3,4-d][1,3]oxathiol]-4-ol: Another spiro compound with a different heterocyclic framework.
Uniqueness
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is unique due to its specific combination of furo and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
294661-44-2 |
|---|---|
Formule moléculaire |
C7H6N2O3 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
spiro[2H-1,2-oxazole-5,6'-4H-furo[3,4-d][1,2]oxazole] |
InChI |
InChI=1S/C7H6N2O3/c1-2-8-12-7(1)6-5(4-10-7)3-9-11-6/h1-3,8H,4H2 |
Clé InChI |
BSICGUGJKSXHNU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3(O1)C=CNO3)ON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)


![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)

![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)


![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
